7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thiazolo[4,5-d]pyrimidine class, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole derivatives with suitable aldehydes or ketones, followed by cyclization with thiourea or its derivatives . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as enzymes. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting cell proliferation . This mechanism is similar to that of other known topoisomerase inhibitors like camptothecin .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrano[2,3-d]thiazoles: These compounds also exhibit diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to the presence of the 4-methylpiperazino group, which enhances its biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C19H23N5S2 |
---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C19H23N5S2/c1-3-7-15-20-17(23-12-10-22(2)11-13-23)16-18(21-15)24(19(25)26-16)14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |
InChI Key |
LLLKMEHFVJSICA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)N3CCN(CC3)C)SC(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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